molecular formula C10H13FO2 B14029792 (2-Ethoxy-4-fluoro-5-methylphenyl)methanol

(2-Ethoxy-4-fluoro-5-methylphenyl)methanol

Cat. No.: B14029792
M. Wt: 184.21 g/mol
InChI Key: CZOMWLSRHBJBBY-UHFFFAOYSA-N
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Description

(2-Ethoxy-4-fluoro-5-methylphenyl)methanol is an organic compound with the molecular formula C10H13FO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with ethoxy, fluoro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-4-fluoro-5-methylphenyl)methanol typically involves the reaction of 2-ethoxy-4-fluoro-5-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-4-fluoro-5-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced further to form the corresponding hydrocarbon.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 2-Ethoxy-4-fluoro-5-methylbenzaldehyde or 2-Ethoxy-4-fluoro-5-methylbenzoic acid.

    Reduction: 2-Ethoxy-4-fluoro-5-methylbenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Ethoxy-4-fluoro-5-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of fluorinated compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxy-4-fluoro-5-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluoro group can enhance its binding affinity and specificity for certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2-Ethoxy-4-fluoro-5-methylbenzaldehyde): The aldehyde derivative of the compound.

    (2-Ethoxy-4-fluoro-5-methylbenzoic acid): The carboxylic acid derivative.

    (2-Ethoxy-4-fluoro-5-methylbenzene): The hydrocarbon derivative.

Uniqueness

(2-Ethoxy-4-fluoro-5-methylphenyl)methanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the ethoxy, fluoro, and methyl groups can influence its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

(2-ethoxy-4-fluoro-5-methylphenyl)methanol

InChI

InChI=1S/C10H13FO2/c1-3-13-10-5-9(11)7(2)4-8(10)6-12/h4-5,12H,3,6H2,1-2H3

InChI Key

CZOMWLSRHBJBBY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)F)C)CO

Origin of Product

United States

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